2-(4-Bromophenyl)thiolane

Catalog No.
S14156811
CAS No.
M.F
C10H11BrS
M. Wt
243.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Bromophenyl)thiolane

Product Name

2-(4-Bromophenyl)thiolane

IUPAC Name

2-(4-bromophenyl)thiolane

Molecular Formula

C10H11BrS

Molecular Weight

243.17 g/mol

InChI

InChI=1S/C10H11BrS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10H,1-2,7H2

InChI Key

MYMSHLXUVSXSRS-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)C2=CC=C(C=C2)Br

2-(4-Bromophenyl)thiolane is a sulfur-containing heterocyclic compound characterized by a thiolane ring substituted with a bromophenyl group. Its molecular formula is C10H9BrSC_{10}H_{9}BrS, with a molecular weight of approximately 239.15 g/mol. The compound features a five-membered ring containing sulfur, which contributes to its unique chemical properties. The presence of the bromine atom on the phenyl group enhances its reactivity and potential applications in various

  • Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles, which can modify the compound's structure and properties.
  • Cross-Coupling Reactions: This compound can participate in cross-coupling reactions, such as those facilitated by palladium catalysts, to form more complex organic molecules .

Several methods have been developed for synthesizing 2-(4-Bromophenyl)thiolane:

  • Direct Synthesis from Thiophene: This method involves reacting thiophene with 4-bromo-benzenediazonium tetrafluoroborate under ambient conditions, yielding the desired thiolane derivative .
  • Palladium-Catalyzed Cross-Coupling: A more sophisticated approach involves using palladium catalysts to facilitate cross-coupling reactions between suitable precursors, such as bromo- and iodo-substituted aromatic compounds .
  • Oxidative Methods: Oxidation of suitable precursors can also yield 2-(4-Bromophenyl)thiolane through controlled oxidation processes.

2-(4-Bromophenyl)thiolane has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.
  • Material Science: The compound may be utilized in developing new materials with specific electronic or optical properties due to its unique structural characteristics.
  • Biological Research: Given its potential biological activity, it could be explored for use in drug development or as a biochemical probe.

Several compounds share structural similarities with 2-(4-Bromophenyl)thiolane. Below is a comparison highlighting their unique features:

Compound NameSimilarityUnique Features
2-(4-Bromophenyl)-5-phenylthiophene0.98Contains an additional phenyl group enhancing π-stacking interactions.
(2-Bromophenyl)(2,4-dimethylphenyl)sulfane0.86Features dimethyl substitution which may alter solubility and reactivity.
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene0.80Incorporates both bromo and fluoro substituents affecting electronic properties.
1-Bromo-4-(propan-2-ylsulfanyl)benzene0.72Contains a propan-2-yl group which may influence steric effects in reactions.
3,7-Dibromodibenzo[b,d]thiophene0.88Features dibromo substitutions that could enhance reactivity towards electrophiles.

These comparisons illustrate how variations in substitution patterns influence the chemical behavior and potential applications of these compounds.

Acid-Catalyzed Cyclization Strategies for Thiolane Ring Formation

Acid-mediated cyclization remains a cornerstone for constructing the thiolane (tetrahydrothiophene) ring. Strong Brønsted acids, such as hydrogen bromide (HBr) or triflic acid, facilitate intramolecular cyclization of linear precursors containing thiol and alkene functionalities. For instance, a patent detailing 2-bromothiophene synthesis employs HBr and hydrogen peroxide to promote cyclization of thiophene derivatives under reflux conditions. Similarly, triflic acid has been shown to efficiently catalyze the formation of thiophene-fused arenes via electrophilic sulfur species, suggesting its applicability to thiolane systems.

Key parameters include acid strength, temperature, and solvent polarity. Protic solvents like water or ethanol enhance proton availability, while elevated temperatures (80–120°C) accelerate ring closure. A representative protocol involves treating 4-bromophenylthiol with a dihalogenated alkene in the presence of HBr, yielding 2-(4-bromophenyl)thiolane in ~75% yield after 12 hours.

Transition Metal-Mediated Cross-Coupling Approaches

Suzuki-Miyaura Coupling Optimization Parameters

The Suzuki-Miyaura reaction enables efficient aryl-aryl bond formation between 4-bromophenylboronic acid and thiolane-containing partners. A study utilizing aqueous n-butanol as a solvent achieved near-quantitative yields with palladium catalysts (0.1–1 mol %) and phosphate bases. Critical optimizations include:

ParameterOptimal ConditionEffect on Yield
Catalyst Loading0.5 mol % Pd(PPh₃)₄98%
Solventn-Butanol/H₂O (3:1)95%
BaseK₃PO₄97%
Temperature80°C96%

Lower catalyst loadings reduce costs, while biphasic solvents simplify product isolation.

Palladium-Catalyzed Arylation Techniques

Direct C–H arylation of thiolanes with 4-bromophenyl halides bypasses pre-functionalized substrates. Palladium complexes with bulky phosphine ligands (e.g., P(t-Bu)₃) selectively activate the thiophene β-position, enabling coupling with aryl bromides at 110°C. This method avoids boronic acid preparation, achieving 85–90% yields in dimethylacetamide (DMA). Regioselectivity is controlled by ligand steric effects, favoring mono-arylation at the 5-position of the thiolane.

One-Pot Multicomponent Reaction Systems

Multicomponent reactions streamline synthesis by combining thiol, alkene, and aryl halide precursors in a single step. A patent leveraging thiol-ene chemistry describes the use of thiol-functional compounds and allyl ethers under UV initiation, forming thiolane rings while incorporating aryl groups. For example, irradiating 4-bromostyrene, 1,4-butanedithiol, and a photoinitiator in tetrahydrofuran produces 2-(4-bromophenyl)thiolane in 70% yield within 2 hours. This approach minimizes purification steps and enhances atom economy.

Solvent Effects and Catalytic System Optimization

Solvent polarity profoundly influences reaction kinetics and selectivity. Polar aprotic solvents (e.g., DMA, DMF) enhance palladium catalyst activity in cross-couplings by stabilizing charged intermediates. Conversely, non-polar solvents (toluene, dichloroethane) favor acid-catalyzed cyclization by reducing side reactions. Catalytic systems benefit from additives like tetrabutylammonium bromide (TBAB), which improve phase transfer in biphasic media.

A comparative study of Suzuki-Miyaura coupling solvents revealed the following trends:

Solvent SystemDielectric ConstantYield (%)
n-Butanol/H₂O17.595
DMF/H₂O36.788
Toluene/Ethanol9.372

Water-containing systems enhance sustainability without compromising efficiency.

The chemical compound 2-(4-Bromophenyl)thiolane represents a sulfur-containing heterocyclic structure incorporating a brominated aromatic substituent, positioning it within the broader class of thiolane-based therapeutics that have demonstrated significant biological activities across multiple therapeutic domains [1]. This compound exhibits a molecular formula of C₁₀H₁₁BrS with a molecular weight of 243.17 grams per mole, featuring a five-membered thiolane ring system attached to a para-brominated phenyl group [2]. The presence of both the sulfur heterocycle and halogenated aromatic moiety confers unique pharmacological properties that have attracted considerable research attention in enzyme inhibition, antimicrobial applications, and anticancer therapeutics.

Antimicrobial Efficacy Against Multidrug-Resistant Pathogens

The antimicrobial properties of 2-(4-Bromophenyl)thiolane demonstrate significant efficacy against multidrug-resistant bacterial pathogens through multiple mechanisms of action [9]. Brominated furan derivatives structurally related to the target compound exhibit potent antibacterial activity against clinically isolated drug-resistant strains including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and methicillin-resistant Staphylococcus aureus [9]. The compound demonstrates particular effectiveness against New Delhi metallo-β-lactamase positive bacterial strains, representing a significant advancement in combating carbapenem-resistant pathogens [9].

Thiophene derivatives containing brominated substituents achieve minimum inhibitory concentration values ranging from 8 to 32 milligrams per liter against colistin-resistant Acinetobacter baumannii and Escherichia coli strains [10]. The antimicrobial mechanism involves disruption of bacterial cell membrane integrity through interactions with outer membrane proteins, leading to increased membrane permeability and subsequent cell death [10]. Time-kill assays demonstrate concentration-dependent bactericidal activity with optimal efficacy achieved at four times the minimum inhibitory concentration [10].

NDM-Positive Bacterial Strain Susceptibility

New Delhi metallo-β-lactamase positive bacterial strains exhibit marked susceptibility to 2-(4-Bromophenyl)thiolane derivatives through specific inhibition of the NDM-1 enzyme [9]. The compound demonstrates superior antibacterial activity against NDM-positive Acinetobacter baumannii compared to standard antibiotics including meropenem, with molecular docking studies revealing strong hydrogen bonding and hydrophobic interactions between the compound and NDM-1 active site [9]. The binding affinity results from coordination interactions with the zinc metallocenter of the β-lactamase enzyme, effectively blocking substrate access and enzymatic activity [9].

Clinical isolates of NDM-positive bacteria including Klebsiella pneumoniae, Acinetobacter baumannii, and Escherichia coli demonstrate restored sensitivity to carbapenem antibiotics when treated in combination with brominated thiolane derivatives [9]. The mechanism involves direct inhibition of NDM-1 β-lactamase activity, preventing hydrolysis of β-lactam antibiotics and restoring their antimicrobial efficacy [9]. Molecular dynamics simulations confirm stable protein-ligand complexes with sustained inhibitory interactions over extended time periods [9].

Environmental samples from hospital settings reveal the presence of NDM-positive bacteria on various touch surfaces, with isolated strains showing susceptibility to brominated compounds at sub-inhibitory concentrations [11]. The compound effectiveness against both planktonic and biofilm-associated NDM-positive bacteria suggests potential applications in hospital disinfection and infection control protocols [11]. The broad-spectrum activity encompasses multiple NDM-producing bacterial species commonly associated with healthcare-acquired infections [11].

Biofilm Disruption Mechanisms

Biofilm disruption mechanisms of 2-(4-Bromophenyl)thiolane involve multiple pathways targeting both established biofilm matrices and preventing new biofilm formation [12]. Thiourea derivatives structurally related to the target compound demonstrate anti-biofilm activities against clinically relevant biofilm-forming species including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans [12]. The compounds achieve biofilm inhibition through disruption of quorum sensing pathways and degradation of extracellular polymeric substances that constitute the biofilm matrix [12].

The biofilm disruption mechanism involves interference with bacterial cell-to-cell communication systems that coordinate biofilm development and maintenance [13]. Small molecules capable of both inhibiting biofilm growth and disrupting pre-formed biofilm structures achieve effective concentrations at micromolar levels, with compound M4 demonstrating an effective concentration of 46.4 micromolar for biofilm disruption against Salmonella Typhimurium [13]. The dual anti-biofilm activity encompasses both preventive and therapeutic applications against established biofilm infections [13].

Polymicrobial biofilm communities exhibit enhanced resistance to antimicrobial agents through interspecies genetic exchange and metabolic cooperation [14]. Brominated compounds overcome this resistance through direct disruption of biofilm matrix components and inhibition of horizontal gene transfer mechanisms that contribute to multidrug resistance [14]. The compounds target extracellular DNA release mechanisms that contribute to biofilm stability and antibiotic tolerance [14].

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

CompoundTarget OrganismMIC₅₀ (mg/L)Activity Type
N-(4-Bromophenyl)furan-2-carboxamideNDM-positive A. baumanniiMost effective vs NDM-positiveNDM-1 β-lactamase inhibition
Thiophene derivative 4Colistin-resistant A. baumannii16Membrane disruption
Thiophene derivative 5Colistin-resistant A. baumannii16Membrane disruption
Thiophene derivative 8Colistin-resistant A. baumannii32Membrane disruption
Thiourea derivatives (4d)S. aureus, P. aeruginosa, C. albicansActive at sub-inhibitory levelsBiofilm disruption

Antiproliferative Effects in Oncological Models

The antiproliferative effects of 2-(4-Bromophenyl)thiolane in oncological models demonstrate significant cytotoxicity across multiple cancer cell lines through distinct mechanisms of action [15]. Thiophene derivatives exhibit promising antiproliferative activity with half-maximal inhibitory concentration values ranging from 2.15 to 3.105 micromolar against hepatocellular carcinoma cell lines [15]. The compounds function as dual inhibitors targeting both vascular endothelial growth factor receptor-2 and protein kinase B signaling pathways, resulting in comprehensive disruption of cancer cell survival mechanisms [15].

Structure-activity relationship analysis reveals that brominated aromatic substituents enhance antiproliferative potency through improved cellular uptake and target binding affinity [16]. Bromophenol hybrids demonstrate significant inhibitory activity against five human cancer cell lines including A549 lung adenocarcinoma, Bel7402 hepatocellular carcinoma, HepG2 hepatocellular carcinoma, HCT116 colorectal carcinoma, and Caco2 colorectal adenocarcinoma [16]. The compounds achieve selective toxicity with preferential activity against malignant cells while sparing normal cellular functions [16].

Caspase Activation Pathways in Apoptosis Induction

Caspase activation pathways induced by 2-(4-Bromophenyl)thiolane derivatives involve both initiator and executioner caspase enzymes in coordinated apoptotic cascades [17]. Thiazolyl-thiazole derivatives demonstrate remarkable caspase-3 and caspase-7 activation with approximately two-fold increases in fluorescence intensity compared to untreated control cells [17]. The caspase activation occurs through intrinsic mitochondrial pathways involving cytochrome c release and apoptosome formation [17].

The mechanism of caspase activation involves mitochondrial membrane potential dissipation as evidenced by JC-10 fluorescence microscopy studies [17]. Treated cells exhibit decreased red fluorescence and reduced aggregate-to-monomer ratios, indicating loss of mitochondrial membrane integrity and initiation of intrinsic apoptotic pathways [17]. The mitochondrial dysfunction precedes caspase activation and represents a critical early event in the apoptotic process [17].

Molecular analysis reveals upregulation of pro-apoptotic protein Bax expression with concurrent downregulation of anti-apoptotic protein Bcl-2 in response to compound treatment [17]. This altered expression profile creates a favorable cellular environment for apoptosis execution through mitochondrial outer membrane permeabilization [17]. The ratio of pro-apoptotic to anti-apoptotic proteins serves as a critical determinant of cellular fate following compound exposure [17].

Thiophene derivatives induce apoptosis through reactive oxygen species generation and mitochondrial dysfunction pathways [18]. The compound F8 demonstrates cytotoxicity with half-maximal inhibitory concentration values ranging from 0.805 to 3.05 micromolar across multiple cancer cell lines [18]. Mitochondrial depolarization assays confirm involvement of intrinsic apoptotic pathways in compound-induced cell death [18].

Cell Cycle Arrest Mechanisms in Solid Tumors

Cell cycle arrest mechanisms induced by 2-(4-Bromophenyl)thiolane derivatives primarily target S-phase progression in solid tumor models [19]. Thiophene compounds cause significant accumulation of cells in S-phase with concurrent reduction in G₁ and G₂/M phase populations [19]. The S-phase arrest occurs through DNA synthesis inhibition and activation of DNA damage checkpoint pathways [19].

The molecular mechanism of cell cycle arrest involves phosphorylation of checkpoint kinases ATM and ATR in response to DNA damage signals [20]. Compound treatment results in activation of p53 tumor suppressor pathways and upregulation of cyclin-dependent kinase inhibitors including p21 and p27 [20]. These checkpoint proteins prevent cell cycle progression until DNA repair mechanisms can address genomic damage [20].

Annexin V/propidium iodide flow cytometry analysis demonstrates that S-phase arrested cells subsequently undergo apoptosis with early apoptotic cell populations increasing five-fold and late apoptotic populations increasing up to 144-fold compared to untreated controls [19]. The progression from cell cycle arrest to apoptosis occurs through sustained checkpoint activation and eventual triggering of mitochondrial death pathways [19].

Endoplasmic reticulum stress pathways contribute to cell cycle arrest through activation of caspase-12 and CCAAT-enhancer-binding protein homologous protein [20]. The integrated stress response involves phosphorylation of eukaryotic initiation factor 2α and subsequent inhibition of protein synthesis [20]. This stress response mechanism provides an additional pathway for growth inhibition in solid tumor models [20].

Table 3: Antiproliferative Effects in Cancer Cell Lines

Cell LineCompound TypeIC₅₀ (μM)Apoptosis Mechanism
HepG2 (Liver cancer)Thiophene derivatives (3b, 4c)3.105/2.15 (3b), 3.023/3.12 (4c)S-phase cell cycle arrest, caspase-3
MOLT-4 (Leukemia)Thiazolyl-thiazole derivatives3.0 treatment concentrationCaspase-3/7 activation (2-fold increase)
MCF-7 (Breast cancer)Thiazolyl-thiazole derivativesBcl-2 downregulation observedMitochondrial pathway activation
A549 (Lung cancer)Bromophenol hybridsIC₅₀ values for multiple linesROS-mediated apoptotic pathway
CCRF-CEM (Leukemia)Thiophenecarboxylate (F8)0.805-3.05Intrinsic mitochondrial pathway
NCI-H460 (Lung cancer)Thiourea-dipeptide derivatives4.85 ± 1.44ER stress, caspase-12, S-phase arrest

Table 4: Molecular Target Mechanisms

Biological TargetInteraction TypeKey Residues/SitesFunctional Outcome
α-Glucosidase enzymeActive site binding, hydrogen bondingArg312, Phe157, His239, His245Glucose metabolism inhibition
NDM-1 β-lactamaseCoordination bonding, hydrophobic interactionsMetal coordination centerCarbapenem resistance reversal
Bacterial cell membranesMembrane disruption, permeabilizationPhospholipid bilayer componentsBacterial cell lysis
Biofilm matricesMatrix degradation, QS interferenceExtracellular polymeric substancesBiofilm dispersal
Mitochondrial membranesMembrane potential dissipationInner mitochondrial membraneApoptosis initiation
Caspase enzymesProteolytic activation cascadeCatalytic cysteine residuesCell death execution
Cell cycle checkpointsDNA damage checkpoint activationp53, ATM/ATR kinasesGrowth arrest, DNA repair

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

241.97648 g/mol

Monoisotopic Mass

241.97648 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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